2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol
Description
2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a pyrimidine derivative featuring a 4-chlorobenzylsulfanyl substituent at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 4-position. Its molecular formula is C₁₂H₁₂ClN₂O₂S, with a molecular weight of 299.75 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to enzyme inhibitors and chemotherapeutic agents .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-17-10-6-14-12(15-11(10)16)18-7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETFBMLSHYCRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C12H11ClN2O2S
- Molar Mass : 282.75 g/mol
- CAS Number : 338410-99-4
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : 4-chlorobenzyl chloride and 5-methoxy-4-pyrimidinol.
- Conditions : Reaction in an aprotic solvent (e.g., DMF or DMSO) with a base like sodium hydride or potassium carbonate at elevated temperatures.
Antimicrobial Properties
Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the efficacy of similar pyrimidine compounds against various fungi, showing some derivatives had antifungal activity equivalent to or exceeding that of established treatments like Amphotericin B .
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics like 5-Fluorouracil, indicating a promising therapeutic index .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to its observed effects.
- Cell Cycle Arrest : Studies suggest that it can induce apoptosis in cancer cells through caspase activation pathways .
Case Studies
- Antifungal Activity Study : A patent described the synthesis and evaluation of pyrimidine derivatives against Candida albicans, demonstrating that some compounds showed higher antifungal activity than traditional agents .
- Cancer Cell Line Studies : In a comparative study, derivatives of pyrimidines were tested against MCF-7 and MDA-MB-231 cells, revealing significant growth inhibition and apoptotic effects compared to control groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2O2S |
| Molar Mass | 282.75 g/mol |
| CAS Number | 338410-99-4 |
| IC50 (MCF-7) | 17.02 μM |
| IC50 (MDA-MB-231) | 11.73 μM |
Scientific Research Applications
Biological Activities
Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. The following table summarizes some key studies related to the biological applications of 2-((4-Chlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol and its analogs:
Case Studies
- Antimicrobial Activity : In a study by Edris et al., derivatives of pyrimidine were synthesized and evaluated for their antimicrobial properties. The compound demonstrated effective inhibition against pathogenic bacteria, with results indicating a promising therapeutic potential for treating infections caused by resistant strains .
- Anticancer Properties : Research published in PMC highlighted that pyrimidine derivatives, including this compound, exhibited cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in MCF-7 breast cancer cells, making it a candidate for further development in cancer therapy .
- Anti-inflammatory Effects : A recent study explored the anti-inflammatory effects of pyrimidine compounds, revealing that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests its potential application in treating chronic inflammatory conditions .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The following table highlights key structural differences and their implications:
Physicochemical and Spectral Properties
- Solubility : The hydroxyl group in the target compound may improve water solubility compared to dichloro analogs (e.g., ), though exact data are lacking.
- Spectroscopy : FT-IR and FT-Raman studies () on a related compound reveal distinct vibrational modes for sulfanyl (~650 cm⁻¹) and methoxy (~1250 cm⁻¹) groups, aiding structural validation .
Crystallographic and Structural Insights
- Crystal Packing : In analogs like , hydrogen bonds (e.g., N–H⋯N) and π-π stacking drive molecular assembly. The target compound’s hydroxyl group may form O–H⋯N bonds, influencing crystal stability .
- Conformational Flexibility : Substituents like 2-methylpropyl () introduce steric effects, reducing rotational freedom compared to the target compound’s simpler benzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
